molecular formula C9H11NO3 B12420227 D-Tyrosine-d2 CAS No. 1202064-22-9

D-Tyrosine-d2

Cat. No.: B12420227
CAS No.: 1202064-22-9
M. Wt: 183.20 g/mol
InChI Key: OUYCCCASQSFEME-JZAVKUPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Tyrosine-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Tyrosine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: : D-Tyrosine-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include deuterated derivatives of D-Tyrosine, such as this compound quinone and reduced this compound .

Scientific Research Applications

Chemistry: : D-Tyrosine-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for easy detection and quantification using techniques such as mass spectrometry .

Biology: : In biological research, this compound is used to study protein synthesis and metabolism. It is also used to investigate the role of tyrosine in various biological processes, such as melanin synthesis and biofilm formation .

Medicine: : this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of new drugs and therapies .

Industry: : In the industrial sector, this compound is used in the production of deuterated drugs and other deuterated compounds. It is also used in the development of new materials and technologies .

Mechanism of Action

D-Tyrosine-d2 exerts its effects by inhibiting the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. Additionally, this compound inhibits biofilm formation by triggering the self-dispersal of biofilms without affecting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its deuterium label, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and quantification in various studies, making it a valuable tool in chemistry, biology, medicine, and industry .

Properties

CAS No.

1202064-22-9

Molecular Formula

C9H11NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(2R)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i5D2

InChI Key

OUYCCCASQSFEME-JZAVKUPRSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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